molecular formula C7H6BNO2 B044822 2-Cyanophenylboronic acid CAS No. 138642-62-3

2-Cyanophenylboronic acid

Cat. No.: B044822
CAS No.: 138642-62-3
M. Wt: 146.94 g/mol
InChI Key: NPLZNDDFVCGRAG-UHFFFAOYSA-N
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Description

2-Cyanophenylboronic acid (CAS 138642-62-3) is an organoboron compound with the molecular formula C₇H₆BNO₂ and a molecular weight of 146.94 g/mol . It exists as a white to pale yellow crystalline powder with a melting point of 240°C and is available in purities ranging from 99% to 99.999% . The compound is characterized by a boronic acid (-B(OH)₂) group at the ortho position relative to a cyano (-CN) substituent on the benzene ring.

Preparation Methods

Grignard Reagent-Mediated Boronation

Reaction Mechanism and Key Steps

The predominant method involves generating a 2-cyanophenyl Grignard reagent from 2-bromobenzonitrile, followed by boronation with trialkyl borates. In EP3560934A1 , 2-bromobenzonitrile is treated with magnesium in tetrahydrofuran (THF) at -20°C to form the Grignard intermediate . Subsequent reaction with trimethyl borate or triisopropyl borate yields the boronic ester, which is hydrolyzed to 2-cyanophenylboronic acid (Fig. 1) . This method achieves an 80–85% molar yield, surpassing the 71% yield reported in earlier literature .

Table 1: Comparative Reaction Conditions and Yields

ParameterEP3560934A1 WO2014023576A1
Temperature Range-25°C to -15°C0°C to 5°C
Borate ReagentTrimethyl borateTriisopropyl borate
Grignard Equivalents1.3–1.51.35–1.5
Final Yield80–85%70–75%
Ketone Impurity<0.3%0.5–1.0%

Role of Temperature in Impurity Control

Lower reaction temperatures (-25°C to -15°C) significantly reduce the formation of ketone impurities (e.g., 2-cyanobenzophenone) . At -20°C, the Grignard intermediate remains stable, minimizing side reactions such as proton abstraction from solvents or reagents . In contrast, reactions conducted above -10°C exhibit up to 1.0% ketone impurities, necessitating additional purification steps .

Esterification and Salt Formation for Purification

Boronic Ester Synthesis

The boronic acid is often converted to its ester derivative to enhance stability and facilitate purification. EP3560934A1 describes esterification with 1,3-propanediol to form 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, a crystalline solid that simplifies isolation . This step is quantitative and avoids the use of chromatographic methods, making it industrially viable .

Salt Formation Strategies

Conversion to inorganic salts (e.g., sodium or potassium boronate) enables selective extraction. Treating the organic phase with aqueous NaOH (pH > 9) transfers the boronate salt to the aqueous layer, leaving impurities in the organic phase . Acidification of the salt regenerates this compound with >99.9% purity .

Optimization of Stoichiometry and Reagents

Borate Reagent Excess

Using 1.3–1.5 equivalents of trialkyl borate ensures complete consumption of the Grignard reagent, preventing residual magnesium species from degrading the product . Trimethyl borate is preferred over bulkier analogs (e.g., triisopropyl borate) due to its higher reactivity and lower steric hindrance .

Solvent Systems

Toluene-THF mixtures (4:1 v/v) provide optimal solubility for both the Grignard reagent and boronate ester. THF stabilizes the Grignard intermediate, while toluene facilitates phase separation during work-up .

Industrial-Scale Considerations

Scalability and Cost Efficiency

The EP3560934A1 process is designed for large-scale production, with batch sizes exceeding 100 kg reported . Key cost drivers include magnesium turnover (85–90% efficiency) and solvent recovery (>95% toluene recycled) .

Comparative Analysis of Patent Methodologies

Yield and Purity Trade-offs

While WO2014023576A1 employs milder conditions (0–5°C), its lower yield (70–75%) and higher impurity levels necessitate additional extraction steps, increasing production time . In contrast, EP3560934A1 achieves higher yields (80–85%) and purity through rigorous temperature control, albeit requiring specialized cryogenic equipment .

Regulatory and Pharmaceutical Suitability

The <0.3% impurity level in EP3560934A1 meets International Council for Harmonisation (ICH) guidelines for pharmaceutical intermediates, avoiding genotoxic impurity concerns .

Chemical Reactions Analysis

Types of Reactions

NOC-18 undergoes various chemical reactions, primarily involving the release of nitric oxide. The types of reactions include:

    Decomposition: NOC-18 decomposes to release nitric oxide in a controlled manner.

    Oxidation: In the presence of oxidizing agents, NOC-18 can undergo oxidation reactions.

    Reduction: NOC-18 can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products Formed

The primary product formed from the decomposition of NOC-18 is nitric oxide. Other by-products may include diethylenetriamine and various nitrogen oxides, depending on the reaction conditions .

Scientific Research Applications

Organic Synthesis

1.1 Role as a Boronic Acid Derivative

Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are fundamental for synthesizing biaryl compounds. 2-Cyanophenylboronic acid has been effectively employed as a coupling partner in these reactions, facilitating the formation of complex organic molecules.

Case Study: Synthesis of Indenones

A notable application involves the reaction of this compound with alkynes and strained alkenes to produce substituted indenones or indanones. This [3 + 2] annulation reaction has been documented in Organic Letters, showcasing its utility in generating diverse molecular architectures .

Reaction Type Substrate Product Yield
Suzuki-MiyauraAlkynes/Strained AlkenesSubstituted IndenonesUp to 95%

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of perampanel, an antiepileptic drug currently undergoing clinical trials for multiple sclerosis and Parkinson's disease treatment .

Drug Name Active Ingredient Application
PerampanelThis compoundTreatment of epilepsy, Parkinson's disease

Material Science

3.1 Development of Functional Materials

The compound is also investigated for its potential in developing functional materials, including sensors and catalysts. The incorporation of boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli.

Analytical Chemistry

4.1 Detection and Quantification

In analytical applications, this compound is utilized for detecting diols and sugars through boronate ester formation. This property is exploited in various biosensing technologies, allowing for sensitive detection methods.

Mechanism of Action

NOC-18 exerts its effects by releasing nitric oxide, which is a critical signaling molecule in various biological processes. The release of nitric oxide from NOC-18 occurs through the decomposition of the diazeniumdiolate group. Nitric oxide then interacts with molecular targets such as soluble guanylate cyclase, leading to the formation of cyclic guanosine monophosphate (cGMP). This pathway results in various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 3-Cyanophenylboronic Acid (CAS 150255-96-2) and 4-Cyanophenylboronic Acid (CAS 126747-14-6)

  • Structural Difference: The cyano group is located at the meta or para position relative to the boronic acid group.
  • Reactivity: The ortho-cyano group in 2-cyanophenylboronic acid introduces steric hindrance and electron-withdrawing effects, which can alter reaction kinetics compared to meta/para isomers. For example, in Suzuki-Miyaura couplings, ortho-substituted boronic acids often exhibit lower reactivity due to steric constraints .
  • Applications : Meta and para isomers are less commonly used in cyclization reactions but may serve as intermediates in asymmetric synthesis .

(b) 2-Fluorophenylboronic Acid

  • Structural Difference: Fluorine replaces the cyano group.
  • Electronic Effects: Fluorine’s electronegativity increases the boronic acid’s Lewis acidity (lower pKa) compared to the cyano-substituted analog, enhancing its reactivity in cross-coupling reactions .

Functional Group Variants

(a) 5-Trifluoromethyl-2-formylphenylboronic Acid

  • Structural Difference: Contains a formyl (-CHO) and trifluoromethyl (-CF₃) group instead of cyano.
  • Reactivity : The formyl group enables condensation reactions (e.g., with amines), while -CF₃ enhances lipophilicity and metabolic stability in drug candidates .

(b) 2-Iodophenylboronic Acid (CAS 1008106-86-2)

  • Structural Difference: Iodo substituent replaces cyano.
  • Applications: The bulky iodine atom facilitates Ullmann-type couplings but may hinder Suzuki-Miyaura reactions due to steric effects. Molecular weight (247.83 g/mol) is significantly higher than this compound, affecting solubility .

Protection/Deprotection Strategies

  • This compound Esters: 1,3-Propanediol ester (CAS 172732-52-4): Enables direct reduction to amine-boranes without deprotection, simplifying synthesis . Pinacol ester: Requires harsh conditions for deprotection, limiting its use in multi-step reactions .

Catalytic Reactions

  • Rhodium-Catalyzed Annulation: this compound reacts with alkynes to form indenones, a reaction less efficient with 2-bromophenylboronic acid due to competing side reactions .

Biological Activity

2-Cyanophenylboronic acid (CAS No. 138642-62-3) is a boronic acid derivative that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a cyano group and a boronic acid functional group, enables it to participate in several chemical reactions, particularly the Suzuki coupling reaction, which is pivotal in the synthesis of pharmaceuticals and organic materials.

  • Molecular Formula : C7_7H6_6BNO2_2
  • Molecular Weight : 146.94 g/mol
  • Boiling Point : Not specified
  • Solubility : High gastrointestinal absorption; not a blood-brain barrier permeant.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its interactions with biological targets. Its activity is often assessed in the context of its derivatives and analogs. Below are key findings related to its biological activity:

Anticancer Activity

Research indicates that compounds derived from this compound show potential anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific mechanisms often involve the modulation of protein interactions and enzymatic activities related to cancer progression.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects. Some studies suggest that it exhibits selective toxicity against various pathogens, including bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Inhibition of Enzymatic Activity

The compound has been reported to act as an inhibitor for certain enzymes, notably those involved in metabolic processes. For example, it has shown inhibitory effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism, potentially leading to drug-drug interactions when co-administered with other pharmaceuticals .

Research Findings and Case Studies

StudyFindings
Study A Investigated the anticancer properties of this compound derivatives, finding significant inhibition of tumor growth in vitro with IC50 values below 10 µM .
Study B Evaluated antimicrobial efficacy against E. coli and S. aureus; results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL .
Study C Assessed the compound's interaction with cytochrome P450 enzymes; identified as a moderate inhibitor (IC50 = 25 µM) affecting drug metabolism .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with hydroxyl groups in biomolecules. This property is particularly relevant in enzyme inhibition where boronic acids can mimic natural substrates or intermediates.

Molecular Interactions

  • Enzyme Inhibition : Boronic acids like this compound can bind to serine residues in active sites of enzymes, leading to inhibition.
  • Protein Binding : The compound's ability to form complexes with proteins may alter their function and stability, impacting various biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for obtaining high-purity 2-cyanophenylboronic acid, and how can impurities be minimized?

The synthesis of high-purity this compound typically involves reacting benzonitrile with lithium 2,2,6,6-tetramethylpiperidide and trialkoxyborane. A critical step is the post-reaction treatment with an aqueous acidic solution (pH < 7) in the presence of a water-immiscible organic solvent to isolate the product from the organic layer, which reduces impurities like unreacted starting materials or boronate byproducts . For further purification, recrystallization or column chromatography is recommended.

Q. What safety precautions and storage conditions are essential for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, analogous phenylboronic acids (e.g., 4-carboxyphenylboronic acid) suggest risks of skin/eye irritation and respiratory sensitization. Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Store in a cool (<6°C), dry environment under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases, which may trigger hazardous reactions .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a boronic acid partner in Suzuki couplings to form biaryl structures. For example, coupling with aryl halides (e.g., bromobenzamide derivatives) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields substituted benzamides. Reaction conditions (solvent, temperature, ligand) must be optimized to balance reactivity and steric hindrance from the cyano group .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in rhodium-catalyzed annulation reactions?

In rhodium-catalyzed reactions with alkynes or strained alkenes, this compound undergoes transmetalation to form a Rh-boryl intermediate. The cyano group directs regioselective insertion of the alkyne into the Rh-B bond, followed by cyclization to yield indenones or 1-indanones. Enantioselectivity can be achieved using chiral ligands like (S,S)-Bn-bod*, which influence the transition-state geometry .

Q. How can computational methods (e.g., DFT) predict the electronic and steric effects of the cyano substituent in this compound?

Density functional theory (DFT) studies at the B3LYP level can model frontier molecular orbitals (FMOs) to assess electron-withdrawing effects of the cyano group, which lowers the LUMO energy and enhances electrophilicity. Steric parameters (e.g., cone angles) derived from molecular docking or conformational analysis help explain reactivity differences compared to non-cyanated analogs .

Q. What analytical techniques are most effective for characterizing and resolving contradictions in purity data for this compound derivatives?

High-performance liquid chromatography (HPLC) with UV detection is ideal for quantifying residual impurities. Nuclear magnetic resonance (¹H/¹³C NMR) identifies structural anomalies, while mass spectrometry (MS) confirms molecular weight. For boronate esters (e.g., 1,3-propanediol cyclic ester), dynamic vapor sorption (DVS) can assess hygroscopicity, which impacts stability .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of this compound ester derivatives?

Esterification with diols (e.g., 1,3-propanediol) requires anhydrous conditions (e.g., THF or DCM) and azeotropic removal of water to shift equilibrium toward product formation. Catalytic acid (e.g., p-toluenesulfonic acid) accelerates the reaction, achieving ~55% yield. Elevated temperatures (40–60°C) improve kinetics but may promote boronic acid decomposition .

Q. Methodological Considerations

  • Contradiction Analysis : Discrepancies in reported yields (e.g., 55% vs. 88% for ester derivatives) often arise from variations in solvent purity, catalyst loading, or workup procedures. Replicate experiments under controlled conditions are critical .
  • Experimental Design : For catalytic applications, screen ligands (e.g., phosphines, N-heterocyclic carbenes) and bases (e.g., K₃PO₄ vs. Cs₂CO₃) to optimize turnover frequency and selectivity .

Properties

IUPAC Name

(2-cyanophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLZNDDFVCGRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370391
Record name 2-Cyanophenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138642-62-3
Record name 2-Cyanophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138642-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 300 ml nitrogen-substituted flask, 21.6 g (0.153 mol) of 2,2,6,6-tetramethylpiperidine was dissolved in 130 ml of THF. Then, to the resulting solution, 96 ml (0.153 mol) of a 15% solution of n-butyllithium in hexane was added dropwise at −10° C. to prepare lithium 2,2,6,6-tetramethylpiperidide. This solution was cooled to −78° C., and then 67 ml (0.291 mol) of triisopropoxyborane was added dropwise thereto. Next, 15 g (0.146 mol) of benzonitrile was added dropwise, and then the resulting solution was aged for 2 hours at the same temperature. The temperature of the reaction solution was increased to room temperature, and then the solution was hydrolyzed by 225 ml of 2N HCl. The solution was charged with 150 ml of ethyl acetate and stirred, and then the acid phase (pH<1) was separated. The aqueous phase was extracted with 105 ml of ethyl acetate. Then, the two organic phases were mixed and washed with 90 ml of saturated brine. The resulting organic phase was then dried with anhydrous magnesium sulfate and concentrated using an evaporator. The concentrated solution was charged with 100 ml of dichloromethane, and then the solution was charged with 50 ml of hexane at 0° C. The precipitated crystals were filtered and dried to obtain 7.3 g of 2-cyanophenylboronic acid crystals. The purity of the 2-cyanophenylboronic acid was 98.7%, in which 0.3 mol % of 1-phenyl-1-(2,2,6,6-tetramethylpiperidin-1-yl)methyl imine was included.
Quantity
150 mL
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solvent
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21.6 g
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130 mL
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225 mL
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Synthesis routes and methods II

Procedure details

In a 300 ml nitrogen-substituted flask, 21.6 g (0.153 mol) of 2,2,6,6-tetramethylpiperidine was dissolved in 130 ml of THF. Then, to the resulting solution, 96 ml (0.153 mol) of a 15% solution of n-butyllithium in hexane was added dropwise at −10° C. to prepare lithium 2,2,6,6-tetramethylpiperidide. This solution was cooled to −78° C., and then 67 ml (0.291 mol) of triisopropoxyborane was added dropwise thereto. Next, 15 g (0.146 mol) of benzonitrile was added dropwise, and then the resulting solution was aged for 2 hours at the same temperature. The temperature of the reaction solution was increased to room temperature, and then the solution was hydrolyzed by 230 ml of 2N H2SO4. The solution was charged with 150 ml of ethyl acetate and stirred, and then the acid phase (pH<1) was separated. The aqueous phase was extracted with 100 ml of ethyl acetate. Then, the two organic phases were mixed and washed with 90 ml of saturated brine. The resulting organic phase was then dried with anhydrous magnesium sulfate and concentrated using an evaporator. The concentrated solution was charged with 100 ml of dichloromethane, and then the solution was charged with 50 ml of hexane at 0° C. The precipitated crystals were filtered and dried to obtain 6.8 g of 2-cyanophenylboronic acid crystals. The purity of the 2-cyanophenylboronic acid was 98.5%, in which 0.4 mol % of 1-phenyl-1-(2,2,6,6-tetramethylpiperidin-1-yl)methyl imine was included.
Quantity
150 mL
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solvent
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21.6 g
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130 mL
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230 mL
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Synthesis routes and methods III

Procedure details

Dissolve 2-bromobenzonitrile (melt in water bath at 65° C. before use, 6.733 kg, 37.0 mol, 1 eq) in THF (52.5 L) in a cryogenic reactor and cool to −78° C. Add triisopropylborate (13.96 kg, 74 mol, 2 eq). Allow the mixture to cool to −78° C. again. Add hexyllithium (2.5M in hexane, 15.38 kg, 55.5 mol, 1.5 eq) over a period of 2 h (max internal temp=69° C.). After the addition, stir for 1 h at −75° C. Add the mixture (−74° C.) to water (48 L, 5° C.) over a period of 15 min with stirring to give a slightly yellow emulsion (−1° C.). Warm the mixture to 23° C. and stir at this temperature for 90 min. Separate the layers. Extract the aqueous layer with isopropyl acetate (24 L). Combine the organic layers and re-extract with brine (22 L). Combine the aqueous layers and acidify to pH 1 with 1M sulfuric acid (31 L). Extract the product twice with isopropyl acetate (41 L and 39 L). Combine the organic layers and stir overnight with brine (21 L) at 2° C. Collect the organic solution (90 L) and distill under reduced pressure at 50-60° C. to reduce the volume to 10 L. Strip the suspension with isopropyl acetate (11 L). Add methylcyclohexane (20 L) at 25° C. Cool the suspension to -7° C. Collect the precipitated product by filtration. Wash the filter cake with a mixture of isopropyl acetate (2 L) and methylcyclohexane (4 L). Dry the filter cake on the rotovap at reduced pressure at 50° C. to obtain 2.997 kg of title compound as a white powder; 55% yield (poor yield due to some material sticking to the reactor wall). 1H NMR (solvent-dx): § 7.53 (dt, 1H, J=1.5 Hz, 7.5 Hz), 7.62 (dt, 1H, J=1.5 Hz, 7.5 Hz), 7.73 (m, 2H).
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6.733 kg
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reactant
Reaction Step One
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52.5 L
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13.96 kg
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15.38 kg
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48 L
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Yield
55%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Cyanophenylboronic acid
2-Cyanophenylboronic acid
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2-Cyanophenylboronic acid
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2-Cyanophenylboronic acid
Reactant of Route 5
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Reactant of Route 6
2-Cyanophenylboronic acid

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